molecular formula C12H16BrNO2 B268311 3-bromo-N-(sec-butyl)-4-methoxybenzamide

3-bromo-N-(sec-butyl)-4-methoxybenzamide

Cat. No. B268311
M. Wt: 286.16 g/mol
InChI Key: RITHLHIEDUGIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(sec-butyl)-4-methoxybenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a white to off-white powder that is used in scientific research for its potential therapeutic properties.

Scientific Research Applications

3-bromo-N-(sec-butyl)-4-methoxybenzamide has been shown to have potential therapeutic properties in scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-bromo-N-(sec-butyl)-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-(sec-butyl)-4-methoxybenzamide are still being studied. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(sec-butyl)-4-methoxybenzamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the study of 3-bromo-N-(sec-butyl)-4-methoxybenzamide. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, further studies are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis method for 3-bromo-N-(sec-butyl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-sec-butylamine in the presence of triethylamine to form 3-bromo-N-(sec-butyl)-4-methoxybenzamide.

properties

Product Name

3-bromo-N-(sec-butyl)-4-methoxybenzamide

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-N-butan-2-yl-4-methoxybenzamide

InChI

InChI=1S/C12H16BrNO2/c1-4-8(2)14-12(15)9-5-6-11(16-3)10(13)7-9/h5-8H,4H2,1-3H3,(H,14,15)

InChI Key

RITHLHIEDUGIRA-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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